molecular formula C15H15Cl2N3O B10896383 (2Z)-N-(2,3-dichlorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enamide

(2Z)-N-(2,3-dichlorophenyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No.: B10896383
M. Wt: 324.2 g/mol
InChI Key: LNZOQQHCJCRMKJ-FPLPWBNLSA-N
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Description

(Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features, including a dichlorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Substitution Reaction: The pyrazole derivative is then subjected to a substitution reaction with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Coupling Reaction: The final step involves the coupling of the intermediate with an appropriate propenamide derivative under conditions that favor the (Z)-isomer formation, such as using a palladium catalyst in a Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride, targeting the carbonyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is explored for its potential as a drug candidate. Its structural features suggest it could be effective in treating conditions such as inflammation, cancer, or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group and the pyrazole ring are key structural features that facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: Similar structure but with a different substitution on the pyrazole ring.

    (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

The uniqueness of (Z)-N~1~-(2,3-DICHLOROPHENYL)-3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15Cl2N3O

Molecular Weight

324.2 g/mol

IUPAC Name

(Z)-N-(2,3-dichlorophenyl)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C15H15Cl2N3O/c1-3-20-9-11(10(2)19-20)7-8-14(21)18-13-6-4-5-12(16)15(13)17/h4-9H,3H2,1-2H3,(H,18,21)/b8-7-

InChI Key

LNZOQQHCJCRMKJ-FPLPWBNLSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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